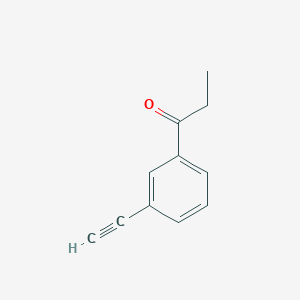
1-(Diethylamino)-6-ethyl-5,7-dimethyl-3h-pyrrolizin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Diethylamino)-6-ethyl-5,7-dimethyl-3h-pyrrolizin-3-one is a complex organic compound with a unique structure that has garnered interest in various scientific fields This compound is characterized by its pyrrolizinone core, which is substituted with diethylamino, ethyl, and dimethyl groups
Preparation Methods
The synthesis of 1-(Diethylamino)-6-ethyl-5,7-dimethyl-3h-pyrrolizin-3-one involves several steps, typically starting with the formation of the pyrrolizinone core. This can be achieved through a series of condensation reactions involving appropriate precursors. The diethylamino group is introduced via nucleophilic substitution, while the ethyl and dimethyl groups are added through alkylation reactions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
1-(Diethylamino)-6-ethyl-5,7-dimethyl-3h-pyrrolizin-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Addition: The compound can participate in addition reactions, particularly with electrophiles, to form new compounds with extended functionalities.
Common reagents and conditions for these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used, but they often include modified pyrrolizinone derivatives with altered chemical and physical properties.
Scientific Research Applications
1-(Diethylamino)-6-ethyl-5,7-dimethyl-3h-pyrrolizin-3-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for studying enzyme interactions and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific pathways involved in diseases.
Industry: Its chemical properties make it useful in the development of materials with specific characteristics, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(Diethylamino)-6-ethyl-5,7-dimethyl-3h-pyrrolizin-3-one involves its interaction with molecular targets, such as enzymes and receptors. The diethylamino group can form hydrogen bonds and electrostatic interactions with target molecules, while the pyrrolizinone core provides a stable scaffold for these interactions. Pathways involved in its mechanism of action may include inhibition of specific enzymes or modulation of receptor activity, leading to changes in cellular processes.
Comparison with Similar Compounds
1-(Diethylamino)-6-ethyl-5,7-dimethyl-3h-pyrrolizin-3-one can be compared with other similar compounds, such as:
1-(Diethylamino)-3-methyl-2-butanone: Similar in having a diethylamino group but differs in the core structure.
6-Ethyl-5,7-dimethyl-3h-pyrrolizin-3-one: Lacks the diethylamino group, affecting its chemical reactivity and applications.
1-(Diethylamino)-2-propanone: Another diethylamino-substituted compound with a simpler structure.
The uniqueness of this compound lies in its combination of functional groups and the pyrrolizinone core, which provides a versatile platform for various chemical reactions and applications.
Properties
CAS No. |
957-57-3 |
|---|---|
Molecular Formula |
C15H22N2O |
Molecular Weight |
246.35 g/mol |
IUPAC Name |
1-(diethylamino)-6-ethyl-5,7-dimethylpyrrolizin-3-one |
InChI |
InChI=1S/C15H22N2O/c1-6-12-10(4)15-13(16(7-2)8-3)9-14(18)17(15)11(12)5/h9H,6-8H2,1-5H3 |
InChI Key |
DMFQFLUGCCOYFU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N2C(=O)C=C(C2=C1C)N(CC)CC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



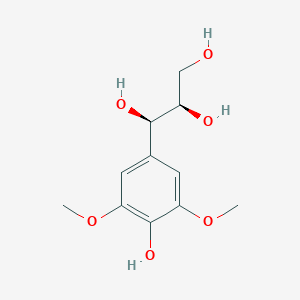
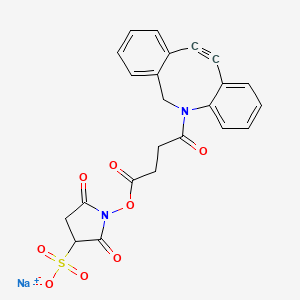

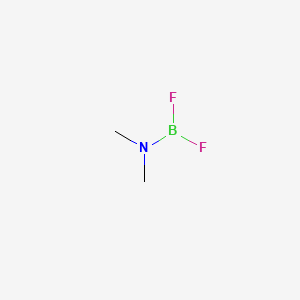
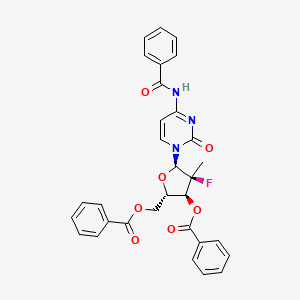
![N-[(5aR,6aS,7S,10aS)-9-(aminocarbonyl)-7-(dimethylamino)-4-fluoro-5,5a,6,6a,7,10,10a,12-octahydro-1,8,10a,11-tetrahydroxy-10,12-dioxo-2-naphthacenyl]-1-pyrrolidineacetamide dihydrochloride](/img/structure/B14755990.png)
![[1-Hydroxy-3-(methylpentylamino)-propylidene]bisphosphonic acid sodium salt](/img/structure/B14755993.png)

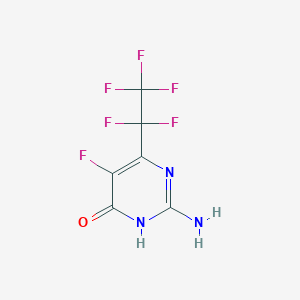
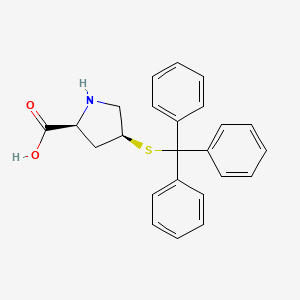

![(1S,4S,9S,10R,13S,14S)-5,5,9-trimethyl-6-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-14-carboxylic acid](/img/structure/B14756021.png)
